4-Hydroxy Mepivacaine-d3

描述

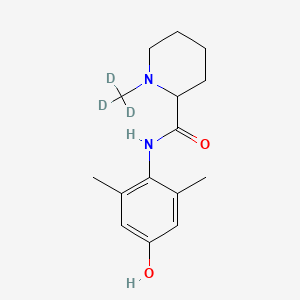

4-Hydroxy Mepivacaine-d3 is a deuterium-labeled analogue of 4-Hydroxy Mepivacaine. It is a stable isotope compound used primarily in scientific research. The compound has a molecular formula of C15H19D3N2O2 and a molecular weight of 265.37 g/mol . Deuterium labeling is often employed to study the pharmacokinetics and metabolic profiles of drugs .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Mepivacaine-d3 involves the deuteration of 4-Hydroxy MepivacaineThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions

4-Hydroxy Mepivacaine-d3 can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols .

科学研究应用

4-Hydroxy Mepivacaine-d3 is widely used in scientific research, particularly in the fields of:

Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new pharmaceuticals and in quality control processes

作用机制

The mechanism of action of 4-Hydroxy Mepivacaine-d3 is similar to that of its non-deuterated counterpart, 4-Hydroxy Mepivacaine. As a local anesthetic, it works by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This results in a loss of sensation in the targeted area .

相似化合物的比较

Similar Compounds

4-Hydroxy Mepivacaine: The non-deuterated version of 4-Hydroxy Mepivacaine-d3.

Mepivacaine: A local anesthetic used for regional anesthesia.

Lidocaine: Another widely used local anesthetic with similar properties

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic pathways and pharmacokinetic profiles, providing valuable insights into drug behavior .

生物活性

4-Hydroxy Mepivacaine-d3 is a deuterated derivative of mepivacaine, a local anesthetic commonly used in dental and surgical procedures. The biological activity of this compound is of significant interest due to its potential applications in pain management and its pharmacokinetic properties. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant research findings.

This compound functions primarily as a sodium channel blocker. It inhibits the influx of sodium ions through voltage-gated sodium channels, which is essential for the generation and propagation of action potentials in neurons. This blockade leads to a decrease in neuronal excitability and, consequently, pain sensation.

Key Mechanisms:

- Sodium Channel Inhibition : The primary action involves binding to the inactivated state of sodium channels, preventing depolarization.

- Local Anesthesia : By inhibiting nerve signal transmission, it provides localized anesthesia during surgical procedures.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes metabolic transformation similar to its parent compound, mepivacaine. The presence of deuterium alters its metabolic stability and may influence its duration of action.

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution Volume (Vd) | Moderate |

| Half-Life | Approximately 2-3 hours |

| Metabolism | Hepatic via CYP450 enzymes |

| Excretion | Renal (primarily as metabolites) |

Biological Activity

Research indicates that this compound exhibits several biological activities beyond local anesthesia. Studies have shown its potential effects on inflammation and pain pathways.

In Vitro Studies

- Cell Culture Studies : In vitro studies demonstrated that this compound reduces the release of pro-inflammatory cytokines from activated macrophages, suggesting an anti-inflammatory effect.

- Neuronal Cell Lines : Experiments on neuronal cell lines revealed that the compound effectively reduces neuronal excitability and pain signaling pathways.

Case Studies

- Pain Management in Dental Procedures : A clinical study explored the efficacy of this compound in patients undergoing dental surgery. Results indicated a significant reduction in pain scores compared to traditional anesthetics.

- Chronic Pain Models : Animal models of chronic pain showed that administration of this compound resulted in prolonged analgesia and reduced hyperalgesia.

属性

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFWYQLEUFLRTK-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857725 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323251-06-4 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。